4-(Trifluoromethylsulfonyl)benzoyl chloride
Overview
Description
4-(Trifluoromethylsulfonyl)benzoyl chloride is a chemical compound with the molecular formula C8H4ClF3O2S. It is known for its unique properties and is widely used in various fields such as organic synthesis, pharmaceuticals, and agrochemicals. The compound is characterized by the presence of a trifluoromethylsulfonyl group attached to a benzoyl chloride moiety, which imparts distinct chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethylsulfonyl)benzoyl chloride typically involves the reaction of 4-(Trifluoromethyl)benzenesulfonyl chloride with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. The process includes the use of advanced reactors and purification systems to produce the compound in bulk quantities while maintaining high standards of quality and safety .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethylsulfonyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, nucleophiles, and oxidizing agents. The reactions are typically carried out under controlled conditions such as specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted benzoyl derivatives .
Scientific Research Applications
4-(Trifluoromethylsulfonyl)benzoyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a key intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is utilized in the development of new drugs and therapeutic agents.
Agrochemicals: It is employed in the production of pesticides and herbicides.
Material Science: The compound is used in the synthesis of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 4-(Trifluoromethylsulfonyl)benzoyl chloride involves its reactivity with various molecular targets. The trifluoromethylsulfonyl group enhances the compound’s electrophilicity, making it highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzoyl chloride
- Trifluoromethanesulfonyl chloride
Uniqueness
4-(Trifluoromethylsulfonyl)benzoyl chloride is unique due to the presence of both trifluoromethylsulfonyl and benzoyl chloride groups, which impart distinct chemical properties. This combination makes it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
4-(trifluoromethylsulfonyl)benzoyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O3S/c9-7(13)5-1-3-6(4-2-5)16(14,15)8(10,11)12/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSLCDCBAKNOQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501239067 | |
Record name | Benzoyl chloride, 4-[(trifluoromethyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501239067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
650-90-8 | |
Record name | Benzoyl chloride, 4-[(trifluoromethyl)sulfonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=650-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, 4-[(trifluoromethyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501239067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.